molecular formula C13H7Cl3N2O3 B5708815 2,3-dichloro-N-(2-chloro-5-nitrophenyl)benzamide

2,3-dichloro-N-(2-chloro-5-nitrophenyl)benzamide

Cat. No. B5708815
M. Wt: 345.6 g/mol
InChI Key: VIFPHUNQOIHYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(2-chloro-5-nitrophenyl)benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known by its chemical name, DCNB, and is a member of the benzamide family of compounds. The purpose of

Mechanism of Action

The mechanism of action of DCNB involves the hydrolysis of the amide bond by proteases, resulting in the release of the 2-chloro-5-nitroaniline moiety. The released moiety can be detected using UV-Vis spectroscopy, and the rate of release can be used to measure the activity of the protease.
Biochemical and Physiological Effects:
DCNB has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is primarily used in vitro for scientific research purposes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DCNB in lab experiments is its high sensitivity and specificity for protease activity. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using DCNB is its potential toxicity to cells and organisms at high concentrations. Careful consideration should be given to the concentration of DCNB used in experiments to avoid any adverse effects.

Future Directions

There are several future directions for the use of DCNB in scientific research. One potential application is in the development of new protease inhibitors for the treatment of various diseases such as cancer and Alzheimer's disease. DCNB can also be used to study the mechanism of action of other enzymes and proteins, such as kinases and phosphatases. Additionally, new methods for detecting protease activity using DCNB could be developed to improve the sensitivity and specificity of the assay.

Synthesis Methods

DCNB can be synthesized using a multi-step process that involves the reaction of 2,3-dichlorobenzoic acid with 2-chloro-5-nitroaniline in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

DCNB has been widely used in scientific research as a tool for studying the mechanism of action of various enzymes and proteins. One of the primary applications of DCNB is as a substrate for the detection of protease activity. Proteases are enzymes that catalyze the hydrolysis of peptide bonds and play a critical role in various biological processes such as digestion, blood clotting, and immune response. DCNB can be used to measure the activity of proteases by monitoring the release of the 2-chloro-5-nitroaniline moiety from the compound.

properties

IUPAC Name

2,3-dichloro-N-(2-chloro-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-9-5-4-7(18(20)21)6-11(9)17-13(19)8-2-1-3-10(15)12(8)16/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFPHUNQOIHYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(2-chloro-5-nitrophenyl)benzamide

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